Cas no 1105200-08-5 (4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide)

4-Acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazinone moiety, which confers potential biological activity, particularly in medicinal chemistry applications. The acetyl and sulfonamide functional groups enhance its reactivity and binding affinity, making it a candidate for enzyme inhibition studies, such as targeting carbonic anhydrases or other metalloenzymes. Its structural design allows for selective interactions with biological targets, offering utility in drug discovery and biochemical research. The compound's stability and synthetic accessibility further support its use as an intermediate or lead compound in the development of novel therapeutic agents. Proper handling and storage are recommended to maintain its integrity.
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide structure
1105200-08-5 structure
Product name:4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
CAS No:1105200-08-5
MF:C15H17N3O4S
MW:335.378182172775
CID:5923859
PubChem ID:30860729

4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
    • F5480-0033
    • 1105200-08-5
    • 4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
    • 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
    • AKOS024509809
    • Inchi: 1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3
    • InChI Key: DIFKPROVJBRFQP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(NCCCN1C(C=CC=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 335.09397721g/mol
  • Monoisotopic Mass: 335.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 0.2

4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5480-0033-2μmol
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5480-0033-10μmol
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5480-0033-2mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
2mg
$59.0 2023-09-10
Life Chemicals
F5480-0033-40mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
40mg
$140.0 2023-09-10
Life Chemicals
F5480-0033-20mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
20mg
$99.0 2023-09-10
Life Chemicals
F5480-0033-10mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
10mg
$79.0 2023-09-10
Life Chemicals
F5480-0033-25mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
25mg
$109.0 2023-09-10
Life Chemicals
F5480-0033-30mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
30mg
$119.0 2023-09-10
Life Chemicals
F5480-0033-1mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
1mg
$54.0 2023-09-10
Life Chemicals
F5480-0033-3mg
4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105200-08-5
3mg
$63.0 2023-09-10

Additional information on 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Comprehensive Analysis of 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (CAS No. 1105200-08-5)

In the realm of pharmaceutical and biochemical research, 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (CAS No. 1105200-08-5) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique pyridazinone and acetylbenzene moieties, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its molecular structure, which combines a sulfonamide group with a 1,6-dihydropyridazin-6-one scaffold, offering a versatile platform for medicinal chemistry.

The compound's CAS number 1105200-08-5 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide, reflects its intricate architecture, which includes an acetyl functional group attached to a benzene ring, further linked to a sulfonamide bridge and a propyl chain terminating in a pyridazinone ring. This combination of features makes it a promising candidate for targeting specific enzymes or receptors in therapeutic applications.

Recent trends in AI-driven drug discovery and computational chemistry have amplified interest in compounds like 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide. Machine learning models are increasingly used to predict its ADME properties (Absorption, Distribution, Metabolism, and Excretion), while molecular docking studies explore its interactions with biological targets. These advancements align with the growing demand for precision medicine and personalized therapeutics, where such compounds could play a pivotal role.

The sulfonamide group in this compound is particularly noteworthy, as it is a common pharmacophore in many FDA-approved drugs, including antibiotics and diuretics. The presence of the pyridazinone ring further enhances its potential, as this heterocycle is known for its diverse biological activities, ranging from anti-inflammatory to anticancer effects. Researchers are investigating whether CAS 1105200-08-5 could be optimized for enhanced bioavailability and target selectivity, addressing key challenges in modern pharmacology.

From a synthetic chemistry perspective, the preparation of 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide involves multi-step organic reactions, often requiring protecting group strategies and catalytic coupling techniques. Its purity and stability are critical for reliable experimental results, prompting rigorous analytical validation using techniques like HPLC, NMR, and mass spectrometry. These quality control measures are essential for ensuring reproducibility in both academic and industrial research settings.

As the scientific community continues to explore small molecule therapeutics, compounds like 1105200-08-5 are gaining traction in high-throughput screening campaigns. Its structural features make it a valuable tool for probing protein-ligand interactions and identifying novel drug targets. Furthermore, its potential applications in neurological disorders and metabolic diseases are being actively investigated, reflecting broader trends in addressing global health challenges.

In conclusion, 4-acetyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (CAS No. 1105200-08-5) represents a fascinating intersection of medicinal chemistry and drug development. Its unique structure and versatile functionality position it as a compound with substantial potential for future therapeutic breakthroughs. As research methodologies evolve, particularly with the integration of artificial intelligence and structural biology, this molecule is poised to remain at the forefront of innovative pharmaceutical research.

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